
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide, also known as CNMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various ion channels. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide for lab experiments is its high potency. It has been shown to exhibit activity at nanomolar concentrations, making it a useful tool for studying ion channel function. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to be relatively stable in solution, which allows for easy storage and handling.
However, one of the main limitations of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide is its low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide for use in therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide and its effects on ion channel function. Finally, there is a need for more studies on the toxicity and safety of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide, particularly with respect to its potential use as a therapeutic agent.
合成方法
The synthesis of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide involves the condensation of 3-pyridinemethanol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using a column chromatography technique. The yield of the synthesis process is typically around 50%.
科学研究应用
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels. This makes it a promising candidate for the treatment of various neurological disorders.
属性
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-6-10(17(19)20)3-4-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVADVHZMCGGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
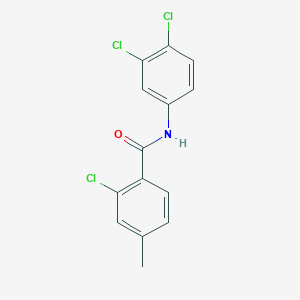
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
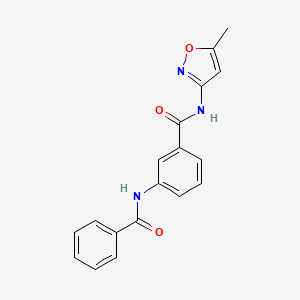
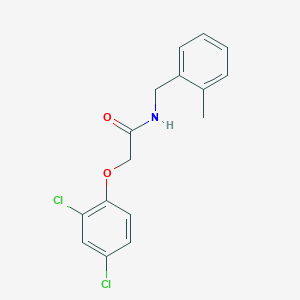


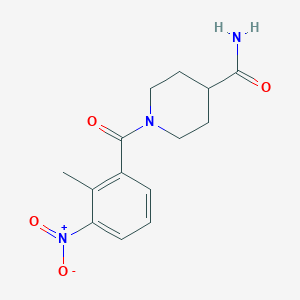
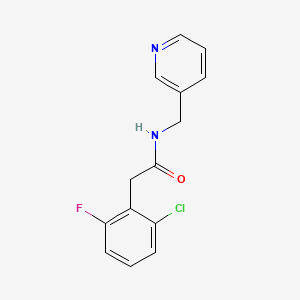
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)